molecular formula C10H16N2O2 B13258898 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione

1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B13258898
M. Wt: 196.25 g/mol
InChI Key: KBHKAWWAHPBFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione is a high-purity chemical reagent designed for research applications. This compound features a hybrid structure incorporating both piperidine and pyrrolidine-2,5-dione (succinimide) pharmacophores, a combination known to be a pivotal cornerstone in drug discovery . The piperidine ring system is a fundamental scaffold present in a wide array of biologically active molecules and FDA-approved drugs . Similarly, pyrrolidine-2,5-dione derivatives have been documented in scientific literature as inhibitors of specific biological targets. For instance, related compounds have been investigated for their role as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme considered a promising target in oncology . Piperidine-based compounds demonstrate a diverse range of therapeutic activities in preclinical research, including serving as anticancer, antiviral, and antimicrobial agents . The structural similarity of this compound to other piperidine-containing molecules suggests potential research value in these areas. Furthermore, the pyrrolidine-2,5-dione moiety can act as a conformationally constrained surrogate for dipeptides, making it a valuable template in medicinal chemistry for designing enzyme inhibitors and probing molecular interactions . Researchers may explore this compound for developing novel small-molecule therapeutics, particularly in targeted cancer therapy and immunology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h8,11H,1-7H2

InChI Key

KBHKAWWAHPBFSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C(=O)CCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives are widely explored due to their pharmacological versatility. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives

Compound Name Structural Features Biological Activity Physicochemical Properties References
1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione Piperidin-3-ylmethyl group at N1 of succinimide No direct activity data reported Molecular formula: C₁₀H₁₆N₂O₂ (estimated)
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-Mannich base at N1 Moderate antimicrobial activity (MIC: 78–80% inhibition against E. coli, B. subtilis) Yield: 78–80%; synthesized via Mannich reaction
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4) Morpholinopropyl and thiophene substituents Anticonvulsant ED₅₀: 0.32 mmol/kg (higher than valproic acid); moderate Na⁺/Ca²⁺ channel inhibition logP: ~1.5 (predicted); molecular weight: 336.4 g/mol
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione (5d) Aryloxy and acetylphenyl groups GABA-transaminase inhibition (IC₅₀: 100.5 μM) Synthesized via Michael addition; molecular weight: 416.2 g/mol
1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f) Piperidine-indole hybrid High affinity for 5-HT₁A and SERT receptors (neuroactive potential) Yield: 93.8%; melting point: 100–109°C
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Piperidin-1-yl and 4-methoxyphenyl groups No direct activity data; structural analog logP: 1.08; molecular weight: 288.34 g/mol

Key Observations

Structural Influence on Activity: Antimicrobial Activity: Mannich bases with pyridine substituents (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) exhibit moderate antimicrobial effects, likely due to enhanced membrane interaction from the aromatic pyridine ring . Anticonvulsant Activity: Compounds with bulky substituents (e.g., morpholinopropyl or thiophene groups) show improved anticonvulsant profiles, possibly via dual inhibition of voltage-gated ion channels .

Synthetic Strategies :

  • Mannich Reaction : Used for pyridine-containing derivatives (e.g., ), yielding products in 78–80% efficiency .
  • Michael Addition : Employed for GABA-transaminase inhibitors (e.g., compound 5d), enabling regioselective aryloxy group incorporation .
  • Alkylation Reactions : Critical for piperidine-indole hybrids, requiring reflux conditions and purification via flash chromatography .

Physicochemical Properties: Lipophilicity: logP values range from 1.08 (piperidin-1-yl analog) to ~1.5 (morpholinopropyl derivative), indicating moderate blood-brain barrier permeability . Thermal Stability: Melting points vary widely (100–204°C), influenced by substituent rigidity and crystallinity .

Biological Activity

1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione, a compound belonging to the class of pyrrolidine derivatives, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione has the following chemical characteristics:

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 184.25 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a piperidine moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione has been investigated for various therapeutic potentials:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrrolidine derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.25 mg/mL against Escherichia coli and Staphylococcus aureus .

Antidiabetic Potential

The compound's structural similarity to other piperidine derivatives suggests potential antidiabetic effects. A review of piperidine derivatives indicated that they can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This is particularly relevant given the increasing prevalence of diabetes globally.

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds suggest that 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione may possess cytotoxic properties against cancer cell lines. For instance, heterocyclic compounds similar to this structure have been shown to inhibit cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest .

The precise mechanism by which 1-(Piperidin-3-ylmethyl)pyrrolidine-2,5-dione exerts its biological effects is not fully understood but may involve:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors or other molecular targets, influencing physiological responses.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various pyrrolidine derivatives were tested against a panel of microbial strains. Results indicated that modifications at the piperidine position significantly influenced antimicrobial potency. The most effective compound exhibited an MIC value comparable to standard antibiotics .

Case Study 2: Antidiabetic Properties

A study evaluating the effects of piperidine derivatives on glucose metabolism demonstrated that specific structural modifications led to enhanced insulin sensitivity in diabetic mice models. The combination of piperidinyl and pyrrolidinyl groups was crucial for achieving optimal biological activity .

Data Tables

Biological Activity MIC (mg/mL) Reference
E. coli0.25
S. aureus0.50
Insulin SensitivitySignificant Improvement

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